molecular formula C13H12O2 B042516 2-Ethoxy-1-naphthaldehyde CAS No. 19523-57-0

2-Ethoxy-1-naphthaldehyde

Cat. No.: B042516
CAS No.: 19523-57-0
M. Wt: 200.23 g/mol
InChI Key: IMNKQTWVJHODOS-UHFFFAOYSA-N
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Description

2-Ethoxy-1-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an ethoxy group and an aldehyde group attached to the naphthalene ring. This compound is used in various chemical syntheses and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up by using large reaction vessels and continuous flow reactors. The process involves similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-ethoxy-1-naphthoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed:

Scientific Research Applications

2-Ethoxy-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-naphthaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The aldehyde group is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity .

Comparison with Similar Compounds

  • 2-Methoxy-1-naphthaldehyde
  • 2-Hydroxy-1-naphthaldehyde
  • 2-Butoxy-1-naphthaldehyde

Comparison: 2-Ethoxy-1-naphthaldehyde is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. For example, 2-Methoxy-1-naphthaldehyde has a methoxy group instead of an ethoxy group, which affects its reactivity and solubility. Similarly, 2-Hydroxy-1-naphthaldehyde has a hydroxyl group, making it more polar and reactive in different chemical environments .

Properties

IUPAC Name

2-ethoxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNKQTWVJHODOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075164
Record name 1-Naphthalenecarboxaldehyde, 2-ethoxy-
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19523-57-0
Record name 2-Ethoxy-1-naphthalenecarboxaldehyde
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Record name 2-Ethoxynaphthalene-1-carbaldehyde
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Record name 19523-57-0
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Record name 1-Naphthalenecarboxaldehyde, 2-ethoxy-
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Record name 2-ethoxynaphthalene-1-carbaldehyde
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Synthesis routes and methods

Procedure details

2-Hydroxy-1-naphthaldehyde (10 g., 0.058 mole) was combined with acetone (120 ml.), iodoethane (9.9 g., 0.063 mole) and anhydrous potassium carbonate (8.0 g., 0.058 mole) and the mixture heated to reflux for 48 hours. The reaction mixture was cooled to room temperature, filtered and filtrate evaporated to solids (9.0 g.) Recrystallization from isopropyl ether afforded purified 2-ethoxy-1-naphthaldehyde in two crops (4.5 g. and 0.5 g., m.p. 106°-109° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the "green modification" in the synthesis of 2-ethoxy-1-naphthaldehyde described in the research?

A1: The "green modification" refers to improvements made to the Vilsmeier reaction, a crucial step in synthesizing this compound from 2-naphthol []. The research demonstrates a modified approach that results in a significant reduction of nitrogen and phosphorus waste. This is environmentally beneficial compared to traditional methods, as it minimizes the production of harmful byproducts []. This aligns with green chemistry principles, which aim to develop environmentally friendly chemical processes.

Q2: What are the starting materials used to synthesize this compound in this research?

A2: The synthesis starts with 2-naphthol as the primary starting material []. It then undergoes a two-step process: etherification followed by the Vilsmeier reaction to yield the final product, this compound [].

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